(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL
Description
(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL is a fluorinated propenol derivative characterized by an (E)-configured double bond, a hydroxyl group at position 1, and a 2,3-difluorophenyl substituent. The 2,3-difluoro substitution on the aromatic ring introduces steric and electronic effects that may influence reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(E)-3-(2,3-difluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5,12H,6H2/b4-2+ |
InChI Key |
MKPBTHWUSQGECI-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C/CO |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL typically involves the reaction of 2,3-difluorobenzaldehyde with an appropriate reagent to form the desired product. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the alkene. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(2,3-difluorophenyl)prop-2-enal or 3-(2,3-difluorophenyl)prop-2-enoic acid.
Reduction: Formation of 3-(2,3-difluorophenyl)propan-1-ol.
Substitution: Formation of various substituted difluorophenyl derivatives depending on the reagent used.
Scientific Research Applications
(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Fluorine Substitutions
The compound shares structural similarities with other fluorinated propenols, differing primarily in the position and number of halogen substituents. Key analogues include:
(a) (E)-3-(4-Fluorophenyl)prop-2-en-1-ol
- Substituents : Single fluorine atom at the para position of the phenyl ring.
- Molecular Formula : C₉H₉FO.
- Molecular Weight : 152.17 g/mol .
- Key Differences : The para-fluoro substitution reduces steric hindrance compared to the 2,3-difluoro analogue. This positional difference may lead to distinct hydrogen-bonding patterns and dipole moments, affecting crystal packing and solubility.
(b) (E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol
- Substituents : Chlorine at position 2 and fluorine at position 6 on the phenyl ring.
- Molecular Formula : C₉H₈ClFO.
- Molecular Weight : 186.61 g/mol .
- Key Differences: The chloro-fluoro combination introduces both electronic (electron-withdrawing) and steric effects.
(c) (E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL (Target Compound)
- Substituents : Two fluorine atoms at ortho (2) and meta (3) positions.
- Molecular Formula : C₉H₈F₂O.
- Molecular Weight : 170.16 g/mol (calculated).
- Unique Features : The 2,3-difluoro group creates a sterically congested environment near the hydroxyl group, which may hinder rotational freedom and promote specific hydrogen-bonding motifs. This could enhance thermal stability or influence bioavailability in pharmaceutical contexts.
Functional Group Variations
(a) (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- Structure : Contains a ketone group instead of a hydroxyl group.
- Molecular Formula : C₁₇H₁₅FO₂.
- Key Differences: The ketone functionality eliminates hydrogen-bonding donor capacity, reducing solubility in polar solvents. The ethoxy group introduces additional steric bulk and electron-donating effects, altering electronic properties compared to the target compound .
Physicochemical and Electronic Properties
Biological Activity
(E)-3-(2,3-Difluorophenyl)prop-2-en-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a propene backbone with a hydroxyl group and a difluorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 188.16 g/mol. The presence of fluorine atoms enhances its lipophilicity, which may influence its interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors. Below are key findings related to its biological activity:
Antimicrobial Properties
- Inhibition of Pathogens : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's difluorophenyl group may enhance its binding affinity to bacterial enzymes, improving its efficacy against pathogens.
- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
- Cell Proliferation Inhibition : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells in vitro. The compound has shown promising results in reducing cell viability in various cancer cell lines.
- Targeting Molecular Pathways : The unique structure of this compound allows it to influence biological pathways related to cancer progression. It may modulate the activity of specific receptors or enzymes involved in tumor growth and metastasis .
Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Efficacy
In another investigation, the effect of this compound on human breast cancer cell lines was assessed. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at various concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 40 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The difluorophenyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding, allowing the compound to inhibit key enzymes involved in bacterial growth and cancer cell proliferation .
- Receptor Modulation : The propenol moiety may participate in nucleophilic or electrophilic reactions that modulate the activity of target molecules critical for cellular functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
